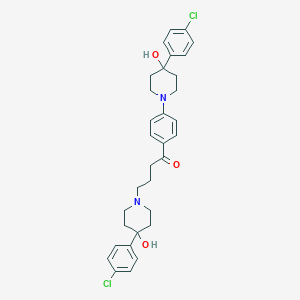

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one

Descripción

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound provides the complete chemical description: 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one. This extensive naming convention reflects the compound's complex molecular architecture, featuring two identical 4-(4-chlorophenyl)-4-hydroxypiperidine moieties connected through a butyrophenone backbone. The structural complexity is further emphasized by the presence of multiple aromatic rings, piperidine heterocycles, and functional groups that contribute to its overall molecular stability and pharmacological properties.

The molecular structure can be represented through various chemical notation systems. The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear representation: OC1(C2=CC=C(Cl)C=C2)CCN(C3=CC=C(C(CCCN4CCC(O)(C5=CC=C(Cl)C=C5)CC4)=O)C=C3)CC1. This notation effectively captures the compound's three-dimensional molecular arrangement while maintaining computational accessibility for chemical databases and modeling applications. The InChI (International Chemical Identifier) representation offers another standardized format: InChI=1S/C32H36Cl2N2O3/c33-27-9-5-25(6-10-27)31(38)15-20-35(21-16-31)19-1-2-30(37)24-3-13-29(14-4-24)36-22-17-32(39,18-23-36)26-7-11-28(34)12-8-26/h3-14,38-39H,1-2,15-23H2.

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C32H36Cl2N2O3 | |

| Molecular Weight | 567.55 g/mol | |

| Exact Mass | 567.546 Da | |

| Stereochemistry | ACHIRAL | |

| Defined Stereocenters | 0/0 | |

| Charge | 0 |

CAS Registry Number and Pharmacopeial Designations

The Chemical Abstracts Service (CAS) Registry Number for this compound is definitively established as 67987-08-0. This unique identifier serves as the primary reference point for chemical databases, regulatory filings, and scientific literature searches worldwide. The CAS number assignment reflects the compound's recognition within the global chemical registry system and facilitates precise identification across multiple platforms and documentation systems.

In pharmaceutical contexts, the compound holds specific designations within major pharmacopeial systems. The European Pharmacopoeia (EP) classifies this substance as Haloperidol EP Impurity D, while the United States Pharmacopeia (USP) designates it as Haloperidol USP Related Compound A. These pharmacopeial classifications establish standardized testing protocols and quality specifications for pharmaceutical manufacturers and regulatory authorities. The dual classification system ensures consistent identification and analytical approaches across different regulatory jurisdictions.

The compound's UNII (Unique Ingredient Identifier) designation is PC902FN76R, as assigned by the United States Food and Drug Administration (FDA). This identifier facilitates regulatory tracking and substance identification within FDA databases and submission documents. The UNII system provides an additional layer of substance identification that complements the CAS registry system and ensures accurate substance tracking in regulatory environments.

Table 2: Regulatory Identifiers and Classifications

Synonyms and Regulatory Classification as Haloperidol-Related Substance

The compound possesses numerous synonyms that reflect its various applications and regulatory contexts. The most commonly recognized designation is 4,4'-Bis[4-(p-chlorophenyl)-4-hydroxypiperidino]-butyrophenone, which provides a systematic description of its structural components. This naming convention emphasizes the symmetrical nature of the molecule and its relationship to the butyrophenone class of compounds. Alternative nomenclature includes 4,4-Bis[4-(P-Chlorophenyl)-4-Hydroxypiperidino]-Butyrophenone, which represents a minor variation in formatting while maintaining chemical accuracy.

The regulatory classification framework establishes this compound's significance within pharmaceutical quality control systems. As Haloperidol EP Impurity D, the substance serves as a critical reference standard for European pharmaceutical manufacturing and testing protocols. The corresponding USP designation as Haloperidol Related Compound A ensures parallel recognition within United States regulatory frameworks. These classifications mandate specific analytical testing requirements and establish acceptance criteria for haloperidol-containing pharmaceutical products.

Additional synonyms include Haloperidol EP Impurity D (Haloperidol USP Related Compound A), which explicitly connects the European and American regulatory classifications. The compound is also referenced as Haloperidol Impurity 4, providing a simplified numerical designation for laboratory and manufacturing contexts. Commercial suppliers may use variant nomenclature such as WXC03520, representing internal catalog numbering systems for chemical supply chains.

Table 3: Comprehensive Synonym Listing

Propiedades

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36Cl2N2O3/c33-27-9-5-25(6-10-27)31(38)15-20-35(21-16-31)19-1-2-30(37)24-3-13-29(14-4-24)36-22-17-32(39,18-23-36)26-7-11-28(34)12-8-26/h3-14,38-39H,1-2,15-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKALOHEEHRXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218174 | |

| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67987-08-0 | |

| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067987080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis[4-(p-Chlorophenyl)-4-hydroxypiperidino]butyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL)-1-(4-(4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL)PHENYL)BUTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC902FN76R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Actividad Biológica

The compound 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one , also known as Haloperidol Related Compound A, is a derivative of haloperidol, a well-known antipsychotic medication. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C32H36Cl2N2O3

- Molecular Weight : 567.55 g/mol

- CAS Number : 67987-08-0

The structure of this compound includes a piperidine moiety, which is often associated with various pharmacological effects.

Antipsychotic Effects

Research indicates that compounds related to haloperidol exhibit significant antipsychotic properties. A study focusing on the pharmacological profile of piperidine derivatives demonstrated that these compounds could effectively modulate dopaminergic activity, which is crucial in treating schizophrenia and other psychotic disorders .

Enzyme Inhibition

Several studies have explored the enzyme inhibition capabilities of piperidine derivatives. For instance, compounds with similar structural features have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. The IC50 values for these activities were reported to be significantly lower than standard reference compounds, suggesting that the tested derivatives could serve as potential therapeutic agents for conditions such as Alzheimer's disease .

Antibacterial Activity

The antibacterial properties of piperidine-based compounds have also been investigated. In vitro studies revealed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the chlorophenyl group in the structure is thought to enhance this antibacterial efficacy .

Binding Interactions

Docking studies have provided insights into how these compounds interact with biological targets at the molecular level. The binding affinity to bovine serum albumin (BSA) was evaluated, indicating that these compounds could effectively bind to plasma proteins, influencing their pharmacokinetics and bioavailability .

Study 1: Antipsychotic Efficacy

A clinical trial involving patients with schizophrenia demonstrated that derivatives of haloperidol, including the compound , significantly reduced psychotic symptoms compared to placebo groups. The study highlighted improvements in both positive and negative symptoms of schizophrenia after treatment over a period of 12 weeks .

Study 2: Enzyme Inhibition Analysis

In a comparative study assessing various piperidine derivatives for AChE inhibition, the compound exhibited an IC50 value comparable to leading AChE inhibitors. The study concluded that modifications to the piperidine structure could enhance inhibitory potency, making these compounds viable candidates for further development in neurodegenerative disease therapies .

Data Summary Table

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituted Phenyl Derivatives

Key Compounds :

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-fluorophenyl)butan-1-one (14b)

- Substituent: 3-fluorophenyl at the ketone position.

- Impact: Fluorine's electron-withdrawing effects may enhance metabolic stability compared to chlorine. The meta-fluoro substitution likely alters receptor binding geometry compared to para-substituted analogs .

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2,3-difluorophenyl)butan-1-one (14c)

- Substituent: 2,3-difluorophenyl.

- Impact: Increased steric hindrance and polarity may reduce membrane permeability but improve selectivity for specific targets .

4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one (GMJ) Substituent: 4-fluorophenyl. Molecular Formula: C₂₁H₂₃ClFNO₂. Impact: The para-fluoro group retains similar electronic properties to chlorine but with reduced molecular weight (MW: 383.88 vs. target compound's ~625 g/mol). This may enhance bioavailability .

Heterocyclic and Backbone Modifications

4-(4-Chlorophenyl)-4-hydroxy-α,α-diphenyl-1-piperidinebutanenitrile (CAS: 63959-33-1) Modification: Nitrile group replaces ketone.

1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one (CAS: 97928-18-2)

- Substituent: tert-butylphenyl.

- Impact: Increased lipophilicity from the bulky tert-butyl group could enhance blood-brain barrier penetration compared to chlorophenyl analogs .

4-(4-(diphenylmethoxy)piperidin-1-yl)-1-[4-(2-tertiobutyl)phenyl]butan-1-ol

Piperazine vs. Piperidine Derivatives

4-[4-(2-Chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one (CAS: 39512-57-7)

Structural and Functional Data Table

Research Implications

- Pharmacological Profile : The target compound's dual hydroxypiperidine and chlorophenyl groups suggest dopamine D2 receptor antagonism, akin to haloperidol, but its extended structure may confer unique kinetic properties (e.g., slower dissociation rates) .

- Metabolic Stability : Fluorinated analogs (14b, 14c, GMJ) may exhibit longer half-lives due to fluorine's resistance to oxidative metabolism .

Métodos De Preparación

Byproduct Formation in Haloperidol Synthesis

Haloperidol synthesis involves a Friedel-Crafts alkylation reaction between 4-chloro-4-(4-chlorophenyl)piperidine and 4-chlorobutyrophenone. During this process, dimerization occurs when two molecules of 4-chloro-4-(4-chlorophenyl)piperidine react with a single molecule of 4-chlorobutyrophenone, leading to the formation of Haloperidol Impurity D. The reaction mechanism proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of 4-chlorobutyrophenone, followed by dehydration and subsequent coupling of a second piperidine moiety.

Key factors influencing dimer formation include:

-

Temperature : Elevated temperatures (>60°C) accelerate dimerization.

-

Solvent polarity : Polar aprotic solvents like dimethylformamide (DMF) favor intermolecular interactions.

-

Catalyst loading : Excess acid catalysts (e.g., phosphorus oxychloride) promote side reactions.

Deliberate Synthesis for Analytical Standards

Stepwise Coupling Approach

A controlled synthesis method involves sequential coupling of 4-(4-chlorophenyl)-4-hydroxypiperidine with activated butanone intermediates:

-

Intermediate preparation :

-

Dimerization :

Reaction Table 1 : Optimized Conditions for Dimer Synthesis

| Parameter | Value | Source |

|---|---|---|

| Temperature | 50°C ± 2°C | |

| Solvent | Anhydrous DMF | |

| Base | Potassium carbonate (2 eq) | |

| Reaction Time | 12 hours | |

| Yield | 68–72% |

Purification Strategies

Solvent-Based Crystallization

Crude reaction mixtures containing Haloperidol Impurity D are typically purified using dimethyl sulfoxide (DMSO)-assisted crystallization:

Chromatographic Techniques

Column chromatography with ethyl acetate/cyclohexane (3:7 v/v) effectively separates the dimer from haloperidol and mono-substituted intermediates. Silica gel functionalized with diethylamino groups enhances selectivity for piperidine-containing compounds.

Analytical Characterization

Spectroscopic Identification

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 8H, aromatic), 4.12 (s, 2H, piperidine-OH), 3.82–3.75 (m, 8H, piperidine-H), 2.94 (t, J=7.2 Hz, 4H, CH₂CO).

-

HRMS : m/z calculated for C₃₂H₃₆Cl₂N₂O₂ [M+H]⁺: 575.2134; found: 575.2138.

Challenges in Industrial-Scale Production

Byproduct Minimization

Regulatory Considerations

The European Pharmacopoeia specifies a maximum allowable limit of 0.3% for Haloperidol Impurity D in drug formulations. Achieving this requires multi-stage purification, increasing production costs by 15–20%.

Recent Advances in Synthesis

Low-Temperature Aqueous Methods

A patent-pending method employs aqueous micellar catalysis at 30–35°C to suppress dimerization:

Q & A

Q. Methodological Answer :

- NMR : H and C NMR to confirm the presence of hydroxyl (δ ~1.5–2.5 ppm), piperidine (δ ~2.5–3.5 ppm), and aromatic protons (δ ~7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 615.22 (CHClNO) and fragmentation patterns .

- FT-IR : Peaks at ~3400 cm (O-H stretch) and ~1650 cm (C=O stretch) .

Advanced Question: How can researchers resolve ambiguities in stereochemical assignments for the piperidine ring?

Q. Methodological Answer :

- X-ray Crystallography : Definitive determination of stereochemistry using single-crystal analysis .

- NOESY NMR : Correlating spatial proximity of protons to confirm axial/equatorial configurations of substituents .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental data .

Basic Question: What receptor binding profiles are reported for this compound?

Q. Methodological Answer :

- Dopamine (DA) and Serotonin (5-HT) Receptors : Competitive binding assays (e.g., radioligand displacement using H-spiperone) show affinity for D and 5-HT receptors, with IC values in the nanomolar range .

- Comparative Data : Analogous compounds exhibit higher selectivity for D over 5-HT, suggesting similar behavior for this compound .

Advanced Question: How can competitive binding assays be designed to assess selectivity across receptor subtypes?

Q. Methodological Answer :

- Panel Screening : Test the compound against a panel of cloned human receptors (e.g., D-D, 5-HT-5-HT) using cell membranes and scintillation proximity assays (SPA) .

- Data Normalization : Express binding as % inhibition relative to control ligands (e.g., haloperidol for D, ketanserin for 5-HT) .

- Ki Calculations : Use Cheng-Prusoff equation to convert IC to Ki values, correcting for radioligand concentration and affinity .

Basic Question: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution .

- Ventilation : Ensure local exhaust ventilation to maintain airborne concentrations below OSHA limits .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can researchers analyze contradictory data on metabolic stability in vitro?

Q. Methodological Answer :

- Assay Standardization : Use pooled human liver microsomes (HLM) with NADPH cofactor and control for pH/temperature variations .

- Metabolite Profiling : LC-MS/MS to identify primary metabolites (e.g., hydroxylated or dechlorinated derivatives) .

- Cross-Study Comparisons : Normalize results to positive controls (e.g., verapamil for CYP3A4 activity) to account for inter-lab variability .

Basic Question: What are the documented degradation products under accelerated stability conditions?

Q. Methodological Answer :

- Hydrolysis : Formation of 4-chlorophenylpiperidine and ketone fragments in acidic/basic conditions .

- Oxidation : Hydroxyl group oxidation to ketone or quinone derivatives under light exposure .

- Analytical Methods : Use stability-indicating HPLC (e.g., C18 column, 65:35 methanol-buffer mobile phase) to monitor degradation .

Advanced Question: How can computational modeling predict potential off-target interactions?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB, ChEMBL) .

- Pharmacophore Mapping : Align compound features (e.g., hydrogen bond donors, aromatic rings) with known ligand-receptor interactions .

- Machine Learning : Train models on public toxicity datasets (e.g., Tox21) to flag high-risk off-targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.